Allopumiliotoxin 267a
Description
Classification and Structural Context within Pumiliotoxin Alkaloids
Allopumiliotoxin 267a belongs to the allopumiliotoxin subclass of the pumiliotoxin-A family of alkaloids. wikipedia.org These alkaloids are characterized by a core indolizidine ring system. The primary structural feature that distinguishes the allopumiliotoxins from other pumiliotoxins is the presence of hydroxyl groups on the indolizidine core, specifically at the C-7 and C-8 positions. acs.orgiupac.org this compound is specifically defined by the hydroxylation at the 7-position of its precursor, pumiliotoxin 251D.
The nomenclature, "this compound," follows a system established for poison frog alkaloids. The number "267" corresponds to the nominal molecular mass of the compound, while the letter "A" serves to differentiate it from other alkaloids with the same mass. Structurally, this compound is the 7-hydroxy derivative of pumiliotoxin 251D. This metabolic modification is a key aspect of its chemical identity and biological function. wikipedia.orgnih.gov
| Property | Value |
| Molecular Formula | C₁₆H₂₉NO₂ nih.govnih.gov |
| Molecular Weight | 267.41 g/mol nih.govnih.gov |
| IUPAC Name | (6E,7R,8R,8aS)-8-Methyl-6-[(2R)-2-methylhexylidene]octahydroindolizine-7,8-diol wikipedia.org |
| CAS Registry Number | 73376-38-2 wikipedia.org |
| Chemical Class | Allopumiliotoxins |
Historical Context of Discovery and Early Research
The study of dendrobatid alkaloids began with the recognition of the toxicity of skin secretions from poison frogs. While early naturalists documented the toxic nature of these amphibians, it was not until the mid-20th century that advanced analytical techniques allowed for the isolation and characterization of specific alkaloid compounds. Allopumiliotoxins were discovered as part of these extensive investigations into the chemical arsenal (B13267) of the family Dendrobatidae. wikipedia.org
This compound was identified as a naturally occurring metabolite of pumiliotoxin 251D. wikipedia.org This discovery was a significant step in understanding the biochemical pathways within these frogs. Laboratory feeding experiments provided direct evidence for this metabolic conversion. Studies demonstrated that certain species, such as Dendrobates tinctorius and Dendrobates auratus, could hydroxylate ingested pumiliotoxin (+)-251D to form allopumiliotoxin (+)-267A. nih.govpnas.orgplos.org Further research revealed that this enzymatic hydroxylation is highly specific; the frogs selectively metabolize the natural (+)-enantiomer of pumiliotoxin 251D, while the unnatural (-)-enantiomer is accumulated without being hydroxylated. pnas.org The structural confirmation and availability of this rare alkaloid for pharmacological study have been greatly aided by its total synthesis, achieved through various innovative chemical strategies. capes.gov.bracs.org
Significance in Chemical Ecology and Biological Sciences
This compound is a crucial component of the chemical defense mechanism in several poison frog species. wikipedia.org These frogs sequester lipophilic alkaloids from their diet, which primarily consists of arthropods such as ants and mites, and store them in their skin glands. biologists.comresearchgate.net The discovery that formicine ants of the genera Brachymyrmex and Paratrechina are a dietary source of pumiliotoxins provided a critical link in understanding this trophic transfer. si.edu
The biotransformation of pumiliotoxin 251D into this compound is of profound ecological importance. The addition of a hydroxyl group significantly enhances the biological potency of the molecule; this compound is approximately five times more toxic than its precursor, pumiliotoxin 251D. wikipedia.orgpnas.org This metabolic enhancement provides an evolutionary advantage to the frogs capable of performing this conversion, equipping them with a more potent defense against predators. pnas.org
The study of this specific metabolic pathway has become a focus of modern research. Investigations into the molecular physiology of the frogs suggest that a specific enzyme is responsible for this key hydroxylation step. plos.org Recent studies have pointed to the involvement of a cytochrome P450 enzyme, specifically a CYP2D6-like protein, which is expressed in the frog's intestines and liver and can efficiently metabolize pumiliotoxin 251D. nih.govplos.org This line of inquiry highlights how individual dietary alkaloids can induce specific physiological changes, allowing for targeted metabolism and sequestration of these defensive compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
73376-38-2 |
|---|---|
Molecular Formula |
C16H29NO2 |
Molecular Weight |
267.41 g/mol |
IUPAC Name |
(6E,7R,8R,8aS)-8-methyl-6-[(2R)-2-methylhexylidene]-1,2,3,5,7,8a-hexahydroindolizine-7,8-diol |
InChI |
InChI=1S/C16H29NO2/c1-4-5-7-12(2)10-13-11-17-9-6-8-14(17)16(3,19)15(13)18/h10,12,14-15,18-19H,4-9,11H2,1-3H3/b13-10+/t12-,14+,15-,16-/m1/s1 |
InChI Key |
LWXKAVPXEDNHLL-VRUXTKGDSA-N |
SMILES |
CCCCC(C)C=C1CN2CCCC2C(C1O)(C)O |
Isomeric SMILES |
CCCC[C@@H](C)/C=C/1\CN2CCC[C@H]2[C@@]([C@@H]1O)(C)O |
Canonical SMILES |
CCCCC(C)C=C1CN2CCCC2C(C1O)(C)O |
Synonyms |
allo-pumiliotoxin 267A allopumiliotoxin 267A |
Origin of Product |
United States |
Natural Occurrence and Biosynthesis of Allopumiliotoxin 267a
Distribution in Amphibian Species
The presence of Allopumiliotoxin 267a and its precursor, Pumiliotoxin 251D, is widespread among several families of frogs and toads across the globe, indicating a shared or similar dietary source for these alkaloids. pnas.org
Identification in Dendrobatid Frog Genera
The family Dendrobatidae, famously known as poison dart frogs, is a primary focus for the study of these alkaloids. This compound is a major or minor alkaloid in many genera within this family. pnas.org
Specifically, it has been identified in species belonging to the following genera:
Dendrobates : Frogs of this genus, such as Dendrobates auratus and Dendrobates tinctorius, are known to possess this compound. nih.govanapsid.orgweebly.com Furthermore, species within this genus have demonstrated the ability to metabolize its precursor. anapsid.orgweebly.com
Epipedobates : While some pumiliotoxins are absent in this genus, studies have detected this compound in certain species like Epipedobates anthonyi and Epipedobates espinosai. pnas.orgelifesciences.org However, feeding experiments have shown that Epipedobates tricolor does not convert the precursor to this compound. plos.orgplos.org
Minyobates : Pumiliotoxins are found less frequently in this genus compared to Dendrobates. pnas.org
Phyllobates : This genus is a notable exception among dendrobatids, as this compound and its direct precursor are generally absent. pnas.org Laboratory feeding studies with Phyllobates bicolor showed no conversion of the precursor to this compound. plos.orgplos.org
Presence in Other Amphibian Families
The occurrence of this compound is not limited to dendrobatid frogs, highlighting a convergent evolution of chemical defense mechanisms in different amphibian lineages.
Mantellidae : These Malagasy poison frogs, such as those in the genus Mantella, also sequester pumiliotoxins and allopumiliotoxins. pnas.orgnih.govwikipedia.orgbrianeyes21comcast.netnih.gov
Myobatrachidae : Australian frogs of the genus Pseudophryne sequester pumiliotoxins from their diet. pnas.orgpnas.org However, neither Pumiliotoxin 251D nor this compound are typically found as major or minor alkaloids in this genus. pnas.org
Bufonidae : Certain South American toads of the genus Melanophryniscus have been found to contain this compound. pnas.orgnih.gov Its presence can be variable even within the same species from different locations. nih.gov
Endogenous Biotransformation in Amphibians
A remarkable biochemical adaptation in some poison frog species is the ability to metabolize ingested alkaloids into more potent forms. nih.govplos.orgresearchgate.net The conversion of Pumiliotoxin 251D to this compound is a prime example of this process. anapsid.orgweebly.comwikipedia.org
This biotransformation involves a 7'-hydroxylation of the Pumiliotoxin 251D molecule. Laboratory feeding experiments have confirmed this metabolic capability. When Dendrobates auratus and Dendrobates tinctorius were fed Pumiliotoxin 251D, they were found to have both the original compound and the more toxic this compound in their skin. nih.govanapsid.orgplos.orgplos.org This suggests the presence of a specific enzyme, likely a cytochrome P450, that carries out this conversion. nih.govplos.orgbiorxiv.org
Interestingly, this metabolic ability is not universal among poison frogs. Feeding studies with Phyllobates bicolor and Epipedobates tricolor showed that they only accumulated Pumiliotoxin 251D without converting it to this compound, indicating a divergence in toxin metabolism evolution among these frogs. plos.orgplos.org
Table 1: Distribution of this compound in Amphibian Families
| Family | Genera with this compound | Geographic Distribution |
|---|---|---|
| Dendrobatidae | Dendrobates, Epipedobates, Minyobates | Central and South America |
| Mantellidae | Mantella | Madagascar |
| Bufonidae | Melanophryniscus | South America |
Enzymatic Hydroxylation of Pumiliotoxin 251D to this compound
This compound is not directly synthesized by poison frogs but is a metabolic byproduct of another dietary alkaloid, Pumiliotoxin 251D. wikipedia.org Certain species of poison frogs, particularly within the genus Dendrobates, possess the remarkable ability to biochemically modify Pumiliotoxin 251D through a process of enzymatic hydroxylation. pnas.orgbiologists.com This metabolic conversion involves the addition of a hydroxyl group to the pumiliotoxin molecule, specifically at the 7' position, transforming it into the more potent this compound. plos.org
This biotransformation is a clear example of how these frogs can enhance their chemical defenses by metabolizing ingested compounds into more toxic variants. pnas.orgplos.org Laboratory feeding experiments have been crucial in demonstrating this process. When captive-bred frogs, which lack alkaloids in their skin, are fed Pumiliotoxin 251D, subsequent analysis of their skin extracts reveals the presence of both the original Pumiliotoxin 251D and the newly formed this compound. pnas.orgplos.orgnih.gov This directly confirms the frog's capacity for this specific metabolic conversion.
Characterization of Pumiliotoxin 7-Hydroxylase Activity
The enzymatic hydroxylation of Pumiliotoxin 251D is catalyzed by a specific enzyme, aptly named pumiliotoxin 7-hydroxylase. pnas.orgresearchgate.net While the enzyme itself has not been fully isolated and characterized, its activity has been inferred from the metabolic outcome. The conversion is highly specific, targeting the 7' position of the pumiliotoxin molecule. plos.org This specificity suggests a well-defined active site within the enzyme that recognizes and correctly orients the Pumiliotoxin 251D substrate for hydroxylation. The evolutionary development of this hydroxylase provided frogs of the genus Dendrobates with a significant advantage by allowing them to increase the toxicity of the alkaloids they acquire from their diet. pnas.orgresearchgate.net
Enantioselectivity in Biotransformation
The biotransformation of Pumiliotoxin 251D to this compound is not only regioselective but also highly enantioselective. pnas.orgresearchgate.net Research has shown that the pumiliotoxin 7-hydroxylase enzyme preferentially acts on the naturally occurring (+)-enantiomer of Pumiliotoxin 251D. pnas.org
In controlled experiments, when frogs of the genus Dendrobates were fed the natural (+)-Pumiliotoxin 251D, a significant portion (approximately 80%) was converted to (+)-Allopumiliotoxin 267a. pnas.orgresearchgate.net However, when these frogs were fed the unnatural (-)-enantiomer of Pumiliotoxin 251D, no hydroxylation occurred, and the compound was accumulated in the skin unchanged. pnas.org This demonstrates a remarkable stereoselectivity of the enzyme, indicating a precise three-dimensional fit between the enzyme and its substrate. researchgate.net This enantioselectivity ensures that the frog efficiently metabolizes the biologically relevant form of the ingested alkaloid to enhance its defensive arsenal (B13267). pnas.org
Molecular Physiology of Alkaloid Sequestration and Metabolism
The ability of poison frogs to utilize dietary alkaloids involves a complex interplay of physiological processes, including sequestration, transport, and metabolism. biologists.comnih.govbiologists.com These frogs have evolved specialized mechanisms to handle these toxic compounds without succumbing to their effects.
Gene Expression Changes Associated with Alkaloid Exposure
Exposure to alkaloids, including Pumiliotoxin 251D, induces significant changes in gene expression in poison frogs. plos.orgnih.gov Studies have shown that feeding captive-bred Dendrobates tinctorius with Pumiliotoxin 251D leads to altered expression of genes involved in several key pathways. plos.orgresearchgate.net These include genes related to the immune system, as well as those involved in the metabolism and transport of small molecules. plos.orgresearchgate.net For instance, an upregulation of genes associated with the immune system and mitochondrial processes has been observed, suggesting that processing these alkaloids is energetically demanding and may trigger an immune response. nih.gov The changes in gene expression highlight the dynamic physiological adjustments that occur in response to the presence of specific alkaloids in the frog's system. plos.org
Role of Cytochrome P450 Enzymes (e.g., CYP2D6-like proteins)
A key family of enzymes implicated in the metabolism of foreign compounds, including alkaloids, is the cytochrome P450 (CYP) superfamily. plos.orgnih.gov Research points to the involvement of CYP enzymes in the hydroxylation of Pumiliotoxin 251D. plos.orgnih.gov Specifically, studies have identified a human CYP enzyme, CYP2D6, that can rapidly metabolize Pumiliotoxin 251D. plos.orgnih.gov
Furthermore, a gene with high similarity to human CYP2D6 was found to have increased expression in the intestines of Dendrobates tinctorius after being fed Pumiliotoxin 251D. plos.orgnih.gov This suggests that a CYP2D6-like protein in these frogs may be the pumiliotoxin 7-hydroxylase responsible for the conversion of Pumiliotoxin 251D to this compound. plos.org The upregulation of CYP genes in response to alkaloid exposure is a recurring theme in studies of poison frog physiology, indicating their crucial role in both detoxification and, in this case, the potentiation of chemical defenses. scielo.br
Comparative Metabolic Capacities Across Amphibian Genera
The ability to metabolize Pumiliotoxin 251D into this compound is not universal among poison frogs, highlighting significant differences in metabolic capacities across various genera. pnas.orgelifesciences.org This specific metabolic capability appears to be a distinctive feature primarily associated with the genus Dendrobates. pnas.orgresearchgate.net
In feeding experiments, species of Dendrobates, such as Dendrobates auratus and Dendrobates tinctorius, have demonstrated the ability to perform this 7'-hydroxylation. pnas.orgplos.org In contrast, when species from other dendrobatid genera, like Phyllobates bicolor and Epipedobates tricolor, were fed Pumiliotoxin 251D, they accumulated the alkaloid in their skin without any metabolic conversion to this compound. plos.orgnih.gov This suggests that the pumiliotoxin 7-hydroxylase enzyme is either absent or not functionally active in these other genera. pnas.orgnih.gov
This taxonomic distinction in metabolic capability is a significant finding, suggesting that the evolution of this specific enzymatic pathway is a synapomorphy—a shared, derived characteristic—of the genus Dendrobates. pnas.orgresearchgate.net This difference in metabolic processing of the same dietary alkaloid underscores the diverse evolutionary strategies that poison frogs have developed for their chemical defense.
| Genus | Species | Metabolizes PTX 251D to aPTX 267a? | Reference |
| Dendrobates | D. auratus | Yes | pnas.orgplos.org |
| D. tinctorius | Yes | plos.orgnih.govresearchgate.net | |
| Adelphobates | Yes | nih.gov | |
| Phyllobates | P. bicolor | No | plos.orgnih.gov |
| Epipedobates | E. tricolor | No | plos.orgnih.gov |
Table 1. Comparative metabolism of Pumiliotoxin 251D (PTX 251D) to this compound (aPTX 267a) across different poison frog genera.
Total Synthesis Strategies for Allopumiliotoxin 267a
Methodological Advancements in Stereocontrolled Synthesis
The quest for efficient and stereoselective syntheses of Allopumiliotoxin 267a has led to the development of several powerful strategies. These methods have not only made the target molecule more accessible but have also contributed significantly to the synthetic chemist's toolkit for constructing complex nitrogen-containing natural products.
Chiral Dihydropyridone Intermediate Approaches
A significant breakthrough in the synthesis of (+)-Allopumiliotoxin 267a was the utilization of enantiopure 2,3-dihydro-4-pyridones as key chiral building blocks. wikipedia.orgacs.orgnih.gov This approach, reported in 2001, provided a concise and highly stereoselective route, accomplishing the synthesis in just 10 steps from readily available materials. acs.orgnih.gov The strategy's success hinges on the regio- and stereospecific addition of an alkynyllithium to a 1-acylpyridinium salt derived from a trisubstituted pyridine (B92270). acs.org This key step establishes the intricate stereochemistry of the indolizidine core early in the synthetic sequence. A subsequent axial acetoxylation of the resulting indolizidinone intermediate with lead tetraacetate and a one-pot reduction sequence were crucial for installing the required diol functionality with high stereoselectivity. acs.org This methodology proved to be a notable improvement in efficiency, offering a streamlined pathway to this complex alkaloid.
Nickel-Catalyzed Reductive Cyclizations of Yn-als
Nickel-catalyzed reductive cyclizations of yn-als (alkynyl aldehydes) have emerged as a powerful tool for the synthesis of bicyclic heterocycles, including the indolizidine core of this compound. acs.orgresearchgate.net This methodology, employing a Ni(COD)₂/PBu₃ catalyst system and triethylsilane as a reducing agent, allows for the direct formation of allylic alcohols with complete stereoselectivity in the creation of the exocyclic double bond and high diastereoselectivity. acs.orgresearchgate.net The reaction proceeds through a highly organized oxametallacycle intermediate. aablocks.com This strategy was successfully applied to the total syntheses of (+)-Allopumiliotoxin 267a, providing a short and efficient route to this class of alkaloids. acs.orgscribd.com The nickel-catalyzed ynal cyclization showcases the power of transition metal catalysis in complex natural product synthesis. acs.org
Aldol (B89426) Condensation Strategies for Side Chain Elaboration
The stereocontrolled introduction of the (Z)-alkylidene side chain is a critical challenge in the synthesis of this compound. Aldol condensation reactions have been effectively employed to address this challenge. molaid.com In one approach, the indolizidine ketone intermediate is subjected to an aldol condensation with an appropriate aldehyde, followed by a dehydration step to furnish the desired exocyclic double bond. molaid.comresearchgate.net The stereochemical outcome of the dehydration can be controlled to favor the formation of the (Z)-isomer by minimizing steric repulsions in the product. For instance, the use of trityllithium in ether at 0°C for the aldol condensation, followed by dehydration with trifluoroacetic anhydride (B1165640) and DBU, has been shown to be effective.
Advanced Asymmetric Methodologies
The synthesis of this compound has also served as a platform for the application and development of other advanced asymmetric methodologies.
Trost's Epoxide Opening: The asymmetric ring-opening of epoxides, a reaction extensively developed by Trost and others, offers a powerful method for installing vicinal functional groups with defined stereochemistry. organic-chemistry.orgmdpi.comunits.itmit.edu In the context of allopumiliotoxin synthesis, this strategy has been utilized to prepare key chiral fragments, such as α-alkoxyaldehydes, which are precursors to the indolizidine core. The Trost asymmetric allylic alkylation (AAA) has also been a cornerstone in the synthesis of complex molecules, demonstrating the power of palladium catalysis in creating stereogenic centers. organic-chemistry.org
Chiral Sulfinimine Induction: Chiral N-sulfinyl imines have proven to be versatile intermediates for the asymmetric synthesis of amines. wikipedia.org The sulfinyl group acts as a powerful chiral auxiliary, directing the stereoselective addition of nucleophiles to the imine carbon. wikipedia.orgnih.gov This methodology has been applied in the synthesis of allopumiliotoxin precursors, where the stereoselective addition of organometallic reagents to a chiral sulfinimine establishes a key stereocenter. nih.gov The sulfinyl group can be readily cleaved under acidic conditions to reveal the desired amine. wikipedia.org
Hydrostannation: The hydrostannation of alkynes is a valuable method for the stereoselective synthesis of vinylstannanes, which are versatile intermediates in cross-coupling reactions. nih.govuni-saarland.dersc.org In the synthesis of this compound, O-directed hydrostannation of propargylic alcohols has been used to stereoselectively construct the trisubstituted alkene moiety of the side chain. nih.gov This radical-based reaction, often initiated with reagents like triethylborane, allows for the controlled formation of the desired vinylstannane isomer, which can then be further functionalized. nih.govoup.com
Challenges in Stereochemical Control
Despite the significant progress in the total synthesis of this compound, challenges in stereochemical control remain, particularly in the formation of the alkylidene side chain.
The primary difficulty lies in the stereoselective construction of the (Z)-configured exocyclic double bond. wikipedia.org Traditional methods like the Wittig reaction often provide poor stereoselectivity for this type of transformation. wikipedia.orggwdg.de This has necessitated the development of more sophisticated strategies, such as the aldol condensation-dehydration sequences and the use of pre-formed acyclic alkene fragments that are then incorporated into the indolizidine ring system. molaid.comresearchgate.netgwdg.de Achieving high (Z)-selectivity often requires careful optimization of reaction conditions and reagents to overcome the inherent thermodynamic preference for the (E)-isomer in some systems.
Comparative Analysis of Synthetic Routes
Several research groups have reported the total synthesis of this compound, each employing a unique strategy to construct the intricate indolizidine core and install the requisite stereocenters. A comparative analysis of some of the key approaches reveals the evolution of synthetic efficiency and innovation over time.
Interactive Data Table: Comparison of this compound Synthetic Routes
| Synthetic Route | Key Innovation | Total Steps | Overall Yield | Starting Material |
|---|---|---|---|---|
| Nickel/Chromium-Mediated Cyclization | Intramolecular Ni(II)/Cr(II)-mediated cyclization | 17 | 4% | N-[(benzyloxy)carbonyl]-l-proline |
| Iodide-Promoted Iminium Ion-Alkyne Cyclization | Formation of the piperidine (B6355638) ring and (Z)-alkylidene side chain via iodide-promoted iminium ion-alkyne cyclization. | 10 | 11% | Commercially available oxazolidinone precursor |
| Enantiopure Dihydropyridone Strategy | Use of an enantiopure dihydropyridone building block for a highly stereoselective synthesis. | 10 | Not explicitly stated, but converted Overman's intermediate in 48% yield over the final steps. | Readily available pyridine derivative |
| Titanium-Mediated Cyclization | Novel cyclization mediated by titanium(IV) isopropoxide and isopropylmagnesium chloride. | 7 | 27% | Boc-protected L-proline |
Synthesis of this compound Analogs for Research Purposes
The development of synthetic routes to this compound has enabled the preparation of various analogs, which are crucial for conducting detailed structure-activity relationship (SAR) studies. These studies help to identify the key structural features of the molecule that are responsible for its biological activity.
One of the primary motivations for synthesizing analogs is to confirm the absolute stereochemistry of related natural products. For instance, the synthetic strategies developed for this compound were extended to achieve the first total syntheses of (+)-allopumiliotoxin 323B' and (+)-allopumiliotoxin 339A. acs.org These syntheses rigorously confirmed the complete stereostructures of these related alkaloids. acs.org
Furthermore, the synthesis of analogs with systematic modifications allows researchers to probe the impact of different functional groups and stereochemistries on the molecule's interaction with its biological targets, such as voltage-dependent sodium channels. For example, analogs of this compound have been prepared with variations in the side chain to investigate how these changes affect neurotoxicity and other pharmacological properties. The nickel-catalyzed synthesis of (+)-allopumiliotoxin 267A also led to the efficient synthesis of (+)-allopumiliotoxin 339A and (+)-allopumiliotoxin 339B, which possess different side chains. acs.org
The insights gained from the biological evaluation of these synthetic analogs are invaluable for understanding the molecular basis of the toxicity of allopumiliotoxins and for the design of new therapeutic agents that may target similar biological pathways. The synthesis of simplified analogs is also pursued to identify a less complex structure that may still retain the desired biological activity for potential industrial or pharmaceutical applications.
Molecular and Cellular Pharmacology of Allopumiliotoxin 267a
Interactions with Voltage-Gated Ion Channels
Allopumiliotoxin 267a exerts its primary pharmacological effects through interactions with various voltage-gated ion channels, disrupting normal cellular excitability in nerve and muscle cells. nih.govmolaid.com These interactions are fundamental to its toxicity and have been a subject of detailed electrophysiological investigation.
Modulation of Sodium Channel Kinetics
This compound is a known modulator of voltage-gated sodium channels. nih.govmolaid.com Its binding to these channels leads to significant alterations in their gating properties, including a delay in the inactivation process. oup.com This prolonged channel opening allows for an increased influx of sodium ions, which can lead to repetitive firing of action potentials and sustained cell membrane depolarization. oup.com This mechanism is a key contributor to the neurotoxic and cardiotonic effects observed with this toxin. The enhanced activity of this compound compared to its precursor, pumiliotoxin 251D, is attributed to its more potent modulation of these sodium channels.
Inhibition of Calcium-Dependent ATPases
This compound has been shown to inhibit calcium-dependent ATPases. nih.govmolaid.com These enzymes are crucial for maintaining intracellular calcium homeostasis by actively pumping calcium ions out of the cytoplasm. Inhibition of these pumps by this compound leads to an elevation of intracellular calcium levels. This disruption of calcium signaling can have widespread consequences on cellular function, including effects on muscle contraction and neurotransmitter release.
Impact on Intracellular Signaling Pathways
Beyond its direct effects on ion channels, this compound also influences intracellular signaling cascades, further amplifying its cellular impact.
Phosphoinositide Turnover and Inositol (B14025) Phosphate Generation
A significant intracellular effect of this compound is the stimulation of phosphoinositide turnover. wikipedia.org This process involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The generation of inositol phosphates is a hallmark of this pathway's activation. This activity is also observed with other pumiliotoxin-class alkaloids and is linked to their cardiotonic effects. acs.orgnih.gov
Neurobiological Effects at the Cellular Level
Activity on Muscle and Nerve Cells
This compound, a member of the allopumiliotoxin class of alkaloids, exhibits significant pharmacological activity on muscle and nerve cells. wikipedia.org These compounds are primarily found in the skin of poison-dart frogs and serve as a chemical defense mechanism. wikipedia.org The allopumiliotoxins are noted for their complex structures and wide range of biological effects, which have been a subject of extensive research. wikipedia.org
The mechanism of action of allopumiliotoxins involves the modulation of ion channels, particularly voltage-gated sodium and potassium channels. nih.gov This interaction leads to a prolonged depolarization of nerve and muscle cells. Specifically, allopumiliotoxins are thought to affect sodium and potassium channels and may also inhibit calcium-dependent ATPase. nih.gov This disruption of normal ion flow across cell membranes results in the observed neurotoxic and myotonic effects.
Regulation of Neuronal Excitability and Action Potential Firing
The modulation of voltage-gated sodium channels by allopumiliotoxins directly impacts neuronal excitability and the firing of action potentials. By affecting these critical channels, this compound can alter the threshold for neuronal activation and the pattern of action potential generation. The influx of sodium ions is a key event in the depolarization phase of an action potential, and interference with this process can lead to repetitive firing and increased neuronal activity.
Research on related compounds, such as pumiliotoxin B, indicates that these alkaloids can cause a delay in the inactivation of sodium channels. This leads to a sustained influx of sodium, resulting in repetitive firing in both nerve and muscle preparations. This increased excitability is a hallmark of the neurotoxic effects of this class of alkaloids. Furthermore, glial cells, such as astrocytes and microglia, can release protein factors that regulate the density of voltage-activated sodium currents in neurons, thereby influencing neuronal excitability over a longer timescale. nih.gov
Modulation of Neuronal Nicotinic Acetylcholine (B1216132) Receptors
While the primary targets of allopumiliotoxins are voltage-gated ion channels, there is evidence suggesting that related alkaloids can also interact with neuronal nicotinic acetylcholine receptors (nAChRs). stanford.edutandfonline.com For instance, epibatidine, another poison frog alkaloid, is a potent agonist of nAChRs. stanford.edu The modulation of these receptors can have significant effects on synaptic transmission and neuronal signaling.
Structure-Activity Relationship (SAR) Studies of this compound and its Congeners
Stereochemical Influence on Biological Potency (e.g., C-7 hydroxyl group orientation)
The biological potency of allopumiliotoxins is significantly influenced by their stereochemistry, particularly the orientation of the hydroxyl group at the C-7 position of the indolizidine ring. wikipedia.org Research has consistently shown that allopumiliotoxins possessing a β-oriented C-7 hydroxyl group exhibit greater biological activity compared to their α-epimers. wikipedia.org This stereochemical feature is a critical determinant of the toxin's interaction with its molecular targets.
The addition of the C-7 hydroxyl group, which distinguishes allopumiliotoxins from pumiliotoxins, enhances the molecule's toxicity. This hydroxylation is a metabolic conversion from pumiliotoxin 251D and results in an approximately five-fold increase in potency. wikipedia.org The specific stereochemistry at this position likely facilitates a more favorable binding interaction with ion channels, leading to enhanced modulation and greater neurotoxic effects.
Comparative Biological Activity with Pumiliotoxin 251D and Other Allopumiliotoxins (e.g., 339A, 323B')
Comparative studies of this compound and its congeners have provided valuable insights into their structure-activity relationships.
This compound vs. Pumiliotoxin 251D:
This compound is the 7-hydroxy derivative of pumiliotoxin 251D. This single hydroxylation event dramatically increases the compound's toxicity. this compound is significantly more potent than pumiliotoxin 251D due to its enhanced ability to modulate sodium channels. While both compounds are sequestered from dietary sources by poison frogs, some species can metabolize pumiliotoxin 251D into the more toxic this compound. nih.govplos.org
Comparative Activity with Other Allopumiliotoxins:
Allopumiliotoxin 339A: This congener is recognized as one of the most active allopumiliotoxins. wikipedia.org It has been shown to stimulate sodium influx and phosphoinositide breakdown in guinea pig cerebral cortical synaptoneurosomes. wikipedia.org Its biological activity is considered to be greater than that of pumiliotoxin B. wikipedia.org
Allopumiliotoxin 323B': The synthesis of this and other allopumiliotoxins has been crucial for studying their biological properties. wikipedia.org The structural variations among different allopumiliotoxins, such as the nature of the side chain, contribute to differences in their biological activity profiles.
The table below summarizes the key differences between these related alkaloids.
| Compound | Key Structural Feature | Relative Potency | Primary Mechanism of Action |
| Pumiliotoxin 251D | Lacks C-7 hydroxyl group | Baseline | Modulates voltage-gated sodium and potassium channels |
| This compound | C-7 hydroxyl group | More potent than Pumiliotoxin 251D wikipedia.org | Enhanced modulation of sodium channels |
| Allopumiliotoxin 339A | Different side chain from 267a | One of the most active allopumiliotoxins wikipedia.org | Stimulates sodium influx and phosphoinositide breakdown wikipedia.org |
| Allopumiliotoxin 323B' | Structural isomer of other allopumiliotoxins | Active | Modulation of ion channels |
Identification of Key Structural Determinants for Activity
The biological activity of this compound is intricately linked to its specific molecular architecture. Research, largely driven by the total synthesis of the natural product and its analogs, has pinpointed several key structural features that are crucial for its pharmacological effects. gwdg.de The primary determinants of its activity lie in the stereochemistry of the indolizidine core and the composition of the alkylidene side chain. gwdg.de
The allopumiliotoxin subclass of alkaloids is distinguished from the pumiliotoxins by the presence of a hydroxyl group at the C-7 position of the indolizidine nucleus. This feature is a critical factor in the enhanced potency of this compound compared to its metabolic precursor, pumiliotoxin 251D. wikipedia.orgnih.govplos.org The hydroxylation at C-7 in this compound is believed to enhance membrane permeability and target binding.
Furthermore, the stereochemical orientation of this C-7 hydroxyl group is paramount. Studies on various allopumiliotoxin isomers have revealed that a β-oriented (axial) hydroxyl group confers significantly greater biological activity than the corresponding α-epimer (equatorial). wikipedia.org For instance, allopumiliotoxin 339A, which has an axial C-7 hydroxyl, is a potent activator of sodium channels, while its epimer, allopumiliotoxin 339B, is substantially less active. This highlights that the specific spatial arrangement of the hydroxyl group is essential for optimal interaction with its molecular targets.
The structure of the side chain is another critical element for the biological activity of pumiliotoxins and allopumiliotoxins. gwdg.de While this compound itself lacks hydroxyl groups on its side chain, comparisons with other members of the family reveal the importance of side-chain functionalization. In the pumiliotoxin A series, the presence and position of hydroxyl groups on the side chain markedly influence cardiotonic and myotonic activities. gwdg.de For example, pumiliotoxin B, which has two hydroxyl groups on its side chain, is significantly more potent than pumiliotoxin A, which lacks one of these. For high cardiotonic activity within the broader family, a minimum of three hydroxyl groups across the molecule appears to be a general requirement.
The synthesis of numerous analogs has been instrumental in delineating these structure-activity relationships, providing crucial insights into the precise structural requirements for the potent biological effects of this compound. gwdg.de
Detailed Research Findings
Table 1: Comparison of this compound and its Precursor
This table illustrates the structural difference between this compound and its direct metabolic precursor, Pumiliotoxin 251D, and the resulting impact on potency. The key change is the hydroxylation at the C-7 position.
| Compound | Structure | Key Structural Difference from aPTX 267a | Relative Potency |
| This compound (aPTX 267a) | C₁₆H₂₉NO₂ | - | More potent wikipedia.orgnih.govplos.org |
| Pumiliotoxin 251D (PTX 251D) | C₁₆H₂₉NO | Lacks the C-7 hydroxyl group. | Less potent; precursor to aPTX 267a. wikipedia.org |
Table 2: Structure-Activity Relationship in the Pumiliotoxin and Allopumiliotoxin Family
This table provides a broader view of how hydroxyl groups on both the indolizidine ring (C-7) and the side chain dictate the biological activity of related alkaloids.
| Compound | Indolizidine C-7 OH | Side Chain Hydroxylation | Biological Activity Notes |
| This compound | Axial (β) | None | Potent neurotoxin; more active than PTX 251D. wikipedia.orgnih.gov |
| Pumiliotoxin 251D | Absent | None | Precursor to aPTX 267a; less active. plos.org |
| Allopumiliotoxin 339A | Axial (β) | Dihydroxy | One of the most active allopumiliotoxins; potent activator of sodium influx. wikipedia.org |
| Allopumiliotoxin 339B | Equatorial (α) | Dihydroxy | Significantly less active than aPTX 339A, demonstrating the importance of C-7 stereochemistry. |
| Pumiliotoxin A | Absent | Monohydroxy | Shows reduced activity compared to Pumiliotoxin B. |
| Pumiliotoxin B | Absent | Dihydroxy | Potent cardiotonic and inotropic effects. |
Ecological and Evolutionary Dimensions of Allopumiliotoxin 267a
The Critical Role of Allopumiliotoxin 267a in Amphibian Chemical Defense
The vibrant colors of many poison frogs serve as a warning to potential predators, a strategy known as aposematism. nih.gov This warning is backed by a potent chemical arsenal (B13267), in which this compound plays a significant part.
Antipredator Efficacy and the Resulting Adaptive Advantage
This compound is a key component of the chemical defense mechanism in several species of dendrobatid frogs. researchgate.net These frogs sequester the alkaloid from their diet, which primarily consists of arthropods like mites and ants. nih.govresearchgate.net The presence of this and other toxins in their skin serves as a powerful deterrent to predators. oup.com
Research has shown that this compound is a potent neurotoxin. nih.gov When tested on mice, it proved to be a powerful convulsant. pnas.org This high toxicity provides a significant survival advantage to the frogs that possess it. Predators that attempt to prey on these frogs are met with an unpleasant and potentially lethal experience, reinforcing the warning signal of the frog's bright coloration. This effective defense mechanism allows the frogs to be active during the day with a reduced risk of predation. nih.gov
The toxicity of this compound has been directly compared to its precursor, pumiliotoxin (+)-251D. In laboratory settings, Allopumiliotoxin (+)-267A was found to be approximately five times more toxic than pumiliotoxin (+)-251D, causing convulsions and death in mice at a much lower dose. researchgate.netpnas.org This enhanced potency underscores the adaptive advantage gained by frogs capable of this metabolic conversion.
The Evolutionary Path to Enhanced Toxicity
The story of this compound is a fascinating example of evolutionary innovation. It is not directly sequestered from the environment in its final form. Instead, certain species of poison frogs have evolved the ability to metabolically modify a less potent dietary alkaloid, pumiliotoxin 251D, into the more toxic this compound. wikipedia.org
This biotransformation is achieved through the action of a specific enzyme, a pumiliotoxin 7-hydroxylase, which adds a hydroxyl group to the pumiliotoxin molecule. pnas.org This hydroxylation is highly specific; experiments have shown that only the naturally occurring (+)-enantiomer of pumiliotoxin 251D is converted, while the unnatural (-)-enantiomer is accumulated without modification. researchgate.netpnas.org This stereoselectivity points to a highly evolved and specialized enzymatic process.
The evolutionary development of this hydroxylase enzyme provided a significant advantage to the frogs in the genus Dendrobates. pnas.org It allowed them to enhance the potency of their chemical defenses without needing to find and consume new, more toxic prey. This ability to metabolically upgrade their defensive compounds is a clear example of how natural selection can drive the evolution of complex biochemical pathways. The presence of this metabolic capability varies among different dendrobatid species, highlighting a divergence in their evolutionary paths. plos.org For instance, while species of Dendrobates can perform this conversion, species of Epipedobates and Phyllobates accumulate pumiliotoxin (+)-251D without hydroxylating it. researchgate.netpnas.org
How Poison Frogs Handle and Accumulate Alkaloids
The ability of poison frogs to accumulate dietary toxins without poisoning themselves is a critical aspect of their chemical defense strategy. This process involves sophisticated physiological mechanisms to transport and store these potent compounds.
The Passive Accumulation Hypothesis
Recent research has introduced the concept of "passive accumulation" as a potential initial step in the evolution of chemical defense. nih.govelifesciences.org This hypothesis suggests that some level of toxin accumulation can occur without specialized transport and storage mechanisms. nih.gov It is proposed that even in frogs considered "undefended," the regular consumption of alkaloid-containing arthropods can lead to low levels of these toxins being passively absorbed and retained in their tissues. nih.govelifesciences.org
This model posits a four-phase evolutionary scenario, starting with consistent exposure to dietary toxins, which would select for resistance in the frogs. elifesciences.org Passive accumulation represents a phenotypic intermediate stage, where low levels of toxins are present before the evolution of more derived, active sequestration systems. nih.govelifesciences.org This hypothesis is supported by findings that show even inconspicuously colored, supposedly non-toxic dendrobatid frogs consume ants and mites known to be sources of alkaloids, and can have trace amounts of these compounds. nih.govelifesciences.org
Active Transport Systems for Alkaloid Bioaccumulation
While passive accumulation may be an evolutionary stepping stone, the high concentrations of alkaloids found in aposematic poison frogs point to the existence of more sophisticated, active transport systems. elifesciences.org Although the precise mechanisms are still under investigation, it is clear that these frogs have evolved specialized ways to handle and concentrate these toxic molecules. biologists.com
Research suggests that specific proteins may be involved in the transport of alkaloids from the gut to the skin, where they are stored in granular glands. biologists.comresearchgate.net One study identified a protein called saxiphilin in the poison frog Oophaga sylvatica that may be involved in binding and transporting alkaloids. biologists.com Furthermore, studies comparing the transcriptomes and proteomes of wild-caught (chemically defended) and lab-reared (alkaloid-free) frogs have revealed differences in the abundance of small molecule transport proteins, suggesting their involvement in the bioaccumulation process. biologists.com The presence of alkaloids appears to influence the frog's physiology, indicating a coordinated system for managing these potent defensive chemicals. biologists.com
Chemodiversity and Interspecific Variation in Alkaloid Profiles
The world of poison frog alkaloids is marked by incredible diversity. Over 900 different alkaloids have been identified from the skin of these amphibians, and the specific composition of this chemical cocktail, or "alkaloid profile," varies significantly. nih.gov
The alkaloid profile of a poison frog is influenced by a combination of factors, including geographic location, season, and the frog's genetic makeup, which dictates its ability to metabolize certain compounds. nih.gov The variation in available arthropod prey is a major driver of this chemodiversity. nih.gov
This compound is just one of many alkaloids found in these frogs. Its presence and abundance can differ between species and even between different populations of the same species. nih.gov For example, studies on Oophaga pumilio have revealed differences in the diversity and quantity of allopumiliotoxins between males and females.
This interspecific and intraspecific variation in alkaloid profiles has important ecological and evolutionary implications. The specific blend of toxins can affect the frog's palatability to different predators and its resistance to various pathogens. The ability of some species, like those in the genus Dendrobates, to produce this compound from a more common precursor gives them a distinct chemical profile and a potentially greater defensive capability compared to species that lack this metabolic pathway. pnas.org This variation is a testament to the ongoing evolutionary arms race between poison frogs and their natural enemies.
Advanced Analytical and Experimental Methodologies in Allopumiliotoxin 267a Research
Chromatographic and Spectrometric Techniques for Characterization
The identification and structural analysis of Allopumiliotoxin 267a, often found in minute quantities in complex natural extracts, rely heavily on a suite of advanced analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) has been a foundational tool for the analysis of poison frog alkaloids. scielo.brnih.gov In the study of this compound and its congeners, GC-MS is used to separate volatile compounds from a mixture and then identify them based on their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov For instance, GC-MS analysis of skin extracts from various dendrobatid frogs has been instrumental in identifying the presence of this compound alongside other alkaloids. nih.govsi.edu The technique allows for the detection of different classes of pumiliotoxins based on their characteristic mass spectral fragment ions. Allopumiliotoxins, including 267a, typically show prominent ions at m/z 70 (C₄H₈N⁺) and m/z 182 (C₁₀H₁₆NO₂⁺). wikipedia.org However, due to the polar nature of the hydroxyl group in this compound, GC-MS is sometimes less suitable than liquid chromatography methods, as it may require derivatization to increase volatility. scielo.brresearchgate.net
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Fragmentation Analysis
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for analyzing polar metabolites like this compound that are not readily detectable by GC-MS. researchgate.net This method involves the direct infusion of the toxin into the mass spectrometer, where it is ionized and then subjected to collision-induced dissociation. scielo.br The resulting fragmentation patterns provide a detailed "map" of the molecule's structure. researchgate.net
A key fragmentation pathway for this compound in ESI-MS/MS is the elimination of water. researchgate.net The study of these fragmentation mechanisms is crucial for distinguishing it from its precursor, Pumiliotoxin 251D, and for identifying new polar analogues. researchgate.net Researchers have used ESI-MS/MS to elucidate the gas-phase fragmentation reactions of both protonated Pumiliotoxin (+)-251D and Allopumiliotoxin (+)-267A, providing valuable insights into their structural differences. scielo.brresearchgate.net
| Technique | Application in this compound Research | Key Findings |
|---|---|---|
| ESI-MS/MS | Structural elucidation and fragmentation analysis. | Reveals characteristic fragmentation patterns, including water elimination, which helps in identifying the compound and its analogues. researchgate.net |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the definitive structural elucidation of this compound. nih.govgwdg.de Two-dimensional NMR techniques have been used to confirm the identity of the alkaloid after its isolation. nih.govresearchgate.net ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, which is essential for establishing its complex stereochemistry. acs.orgacs.org For example, ¹H NMR studies were critical in establishing the trans-diaxial arrangement of the 7,8-diol group in this compound. acs.org The structural details obtained from NMR are often corroborated by IR spectroscopy, which provides information about the functional groups present in the molecule. gwdg.deacs.org
| Spectroscopic Method | Information Gained for this compound | Significance |
|---|---|---|
| ¹H NMR | Provides data on the proton environment and stereochemistry, such as the trans-diaxial arrangement of the 7,8-diol. acs.org | Crucial for determining the three-dimensional structure. |
| ¹³C NMR | Reveals the carbon skeleton of the molecule. acs.orgacs.org | Complements ¹H NMR for complete structural assignment. |
| IR Spectroscopy | Identifies functional groups present in the molecule. gwdg.deacs.org | Confirms the presence of key structural features. |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (LC-MS), are standard methods for the separation, characterization, and quantification of this compound. researchgate.net The hydroxyl group in this compound makes it more polar than its precursor, necessitating the use of LC-MS/MS for its detection. These techniques have been instrumental in understanding the metabolic pathways of the compound. For instance, HPLC-MS has been used to analyze the conversion of Pumiliotoxin 251D to this compound in poison frogs. biorxiv.org UPLC, offering higher resolution and sensitivity, has been employed in highly sensitive, untargeted analyses to assess alkaloid diversity in various frog species. elifesciences.org
In Vitro Experimental Models for Biological Activity
To investigate the biological effects of this compound at the cellular level, researchers utilize various in vitro experimental models.
Cellular Assays (e.g., muscle cells, nerve cells, synaptoneurosomes)
The pumiliotoxin-A class of alkaloids, including this compound, is known for its significant pharmacological activity, particularly on muscle and nerve cells. wikipedia.org In vitro assays using these cell types are crucial for understanding the mechanism of action of these toxins. Allopumiliotoxins have been shown to affect sodium and potassium channels in cells. nih.gov
Synaptoneurosomes, which are preparations of nerve terminals, have been used to study the effects of allopumiliotoxins on neurotransmitter release and ion channel function. For example, Allopumiliotoxin 339A, a related compound, has been shown to stimulate sodium influx and phosphoinositide breakdown in guinea pig cerebral cortical synaptoneurosomes. wikipedia.org While specific data on this compound in these exact assays is limited in the provided context, the known activity of the allopumiliotoxin class suggests that such cellular models are vital for characterizing its neurotoxicity and effects on cardiac function. wikipedia.orgplos.org
High-Throughput Screening for Molecular Targets
High-throughput screening (HTS) has been employed as a crucial methodology to identify the molecular targets of this compound (aPTX 267a) and its precursor, Pumiliotoxin 251D (PTX 251D). nih.govplos.org These screening assays are essential for understanding the mechanism of action and the biosynthetic pathways of these complex alkaloids.
In a significant study, HTS was utilized to pinpoint the enzyme responsible for the conversion of PTX 251D into the more potent aPTX 267a. nih.govplos.org A screen against a panel of human cytochrome P450 enzymes identified CYP2D6 as a rapid metabolizer of PTX 251D. nih.govplos.org This finding provides a strong candidate for the enzyme performing the 7'-hydroxylation that characterizes the formation of aPTX 267a.
Conversely, HTS efforts to directly identify the primary molecular targets of the toxin have been less conclusive. Screens of PTX 251D against a selection of human voltage-gated ion channels and 168 G-protein coupled receptors (GPCRs) were inconclusive, showing no significant binding at the concentrations tested. nih.govplos.orgplos.org This suggests that the affinity for these specific targets might be lower than anticipated or that the primary targets lie outside of the panels screened. Researchers note that the concentrations of PTX 251D used in these screens were likely much lower than those used in electrophysiology studies that did show an effect. nih.govplos.org
Electrophysiological Recordings of Ion Channel Activity
Electrophysiological studies are vital for characterizing the functional effects of neurotoxins on ion channels. While the molecular targets of aPTX 267a are described as poorly characterized, research indicates that allopumiliotoxins, in general, affect the function of voltage-gated sodium and potassium channels. plos.orgnih.gov
Direct and detailed electrophysiological data specifically for aPTX 267a remains limited in published literature. However, studies on its precursor, PTX 251D, provide foundational insights. Patch-clamp experiments have shown that PTX 251D inhibits both mammalian and insect voltage-gated sodium and potassium channels at a concentration of 100 μM. nih.govplos.orgbiorxiv.org The most significant inhibitory effect was observed on the human voltage-gated potassium channel hKv1.3. nih.govplos.org Given that aPTX 267a is significantly more potent than PTX 251D, it is hypothesized to have a stronger modulatory or inhibitory effect on these same ion channels, though specific voltage-clamp and current-clamp data for aPTX 267a is not yet extensively detailed. plos.orgwikipedia.org
In Vivo Animal Models for Investigating Biological Effects (non-clinical)
Controlled feeding experiments using amphibian models have been fundamental in elucidating the dietary origin and metabolic fate of aPTX 267a. These studies have definitively shown that some poison frog species acquire PTX 251D from their diet and subsequently metabolize it into the more toxic aPTX 267a. nih.govplos.org
A key experiment involved feeding the dyeing poison frog, Dendrobates tinctorius, a diet containing PTX 251D. nih.gov Subsequent analysis of skin extracts confirmed the presence of both the original compound and its hydroxylated metabolite, aPTX 267a, demonstrating the frog's capacity for this specific biochemical conversion. nih.gov Similar metabolic capability was observed in Dendrobates auratus. nih.govplos.org
However, this metabolic pathway is not universal among dendrobatids. When the same feeding experiments were conducted with other species, such as Phyllobates bicolor and Epipedobates tricolor, only the precursor PTX 251D was detected in their skin. nih.govplos.org This highlights a species-specific enzymatic adaptation for producing aPTX 267a. These experiments underscore the critical role of an unidentified 7'-hydroxylase enzyme present in certain Dendrobates species. nih.govplos.org
To quantify and compare the biological potency of aPTX 267a and its precursor, researchers have utilized non-clinical animal models, primarily mice. These studies consistently demonstrate a significant increase in toxicity following the 7'-hydroxylation of PTX 251D.
When administered to mice via subcutaneous injection, aPTX 267a was found to be approximately five times more potent and toxic than PTX 251D. plos.orgwikipedia.org The symptoms observed in mice injected with aPTX 267a include hyperactivity and convulsions, leading to death at a lethal dose five times lower than that of its precursor. plos.orgplos.org This marked increase in potency suggests that the metabolic conversion is an adaptive strategy for enhancing the chemical defense of the poison frogs that can perform this transformation. plos.org
Controlled Feeding Experiments in Amphibians
Omics Approaches (e.g., RNA Sequencing for Gene Expression Analysis)
Omics technologies, particularly transcriptomics via RNA sequencing (RNA-Seq), have provided deeper insights into the physiological changes associated with alkaloid sequestration and metabolism in poison frogs. These approaches analyze the differential expression of genes in response to alkaloid exposure.
Studies on Dendrobates tinctorius fed with PTX 251D revealed significant changes in gene expression across multiple tissues, including the intestines, liver, and skin. nih.govndl.gov.in The differentially expressed genes were primarily involved in immune system function and the metabolism and transport of small molecules. nih.gov A pivotal finding from this research was the upregulation of a gene similar to human CYP2D6 in the intestines of the frogs that consumed PTX 251D. nih.govndl.gov.in This corroborates the findings from high-throughput screening and strongly implicates a cytochrome P450 enzyme in the biosynthesis of aPTX 267a from its dietary precursor. nih.gov
Similar transcriptomic analyses on other poison frog species, like Oophaga sylvatica, have also identified differentially regulated transcripts related to small molecule transport and metabolism when comparing wild, chemically-defended frogs to laboratory-reared, non-toxic frogs. biologists.com
Computational and Modeling Approaches (e.g., Molecular Mechanics, Homology Modeling for SAR)
Computational and modeling techniques are increasingly suggested as powerful tools for investigating the structure-activity relationships (SAR) of complex natural products like aPTX 267a and their interactions with biological targets. While specific, published computational studies focusing exclusively on aPTX 267a are not abundant, the methodologies are well-established for related research. nih.govnih.govresearchgate.net
Methodological proposals for future research on aPTX 267a analogs include the use of computational modeling to predict binding affinities and guide synthetic efforts. These approaches would likely involve:
Homology Modeling: In the absence of a crystal structure for the direct molecular targets of aPTX 267a (e.g., specific ion channel subunits), homology modeling can be used to build structural models of these proteins based on the known structures of related proteins. nih.govnih.govresearchgate.net
Molecular Docking: This technique can be used to predict the preferred binding orientation of aPTX 267a and its analogs within the active site of a modeled or known receptor, such as a voltage-gated sodium channel. nih.gov
Molecular Mechanics and Molecular Dynamics (MD) Simulations: These simulations can be used to investigate the structural basis of the toxin-receptor interaction and to refine the understanding of SAR by calculating binding free energies. nih.govnih.gov This can help explain how structural modifications to the aPTX 267a scaffold affect its biological activity.
These computational methods are considered essential for rational, structure-based design of novel agonists or antagonists and for understanding the precise molecular basis of aPTX 267a's potency. nih.gov
Future Research Directions and Emerging Questions
Elucidation of Uncharacterized Molecular Targets and Binding Sites
A primary challenge in understanding the pharmacology of Allopumiliotoxin 267a (aPTX 267a) is the incomplete characterization of its specific molecular targets. Although it is known to be approximately five times more toxic than its precursor, Pumiliotoxin 251D (PTX 251D), its precise binding sites remain poorly defined. nih.govplos.org PTX 251D is known to modulate voltage-gated sodium and potassium ion channels, but it is unclear if aPTX 267a interacts with these same targets with higher affinity or if it engages entirely different receptors to exert its enhanced potency.
High-throughput screening of aPTX 267a against panels of human voltage-gated ion channels and G-protein coupled receptors has been suggested as a necessary step to identify its primary molecular targets. nih.govnih.gov The significant increase in toxicity following the 7-hydroxylation that converts PTX 251D to aPTX 267a suggests that this structural change is critical for target binding and efficacy. Future investigations must focus on identifying these specific protein targets and mapping the exact binding sites to clarify the compound's mechanism of action at a molecular level.
Table 1: Comparative Profile of Pumiliotoxin 251D and this compound
| Feature | Pumiliotoxin 251D (PTX 251D) | This compound (aPTX 267a) | Research Gap |
|---|---|---|---|
| Origin | Dietary Arthropods (Ants, Mites) nih.govnih.gov | Metabolite in certain frogs nih.govplos.org | N/A |
| Known Molecular Targets | Modulates voltage-gated Na⁺/K⁺ channels | Poorly characterized nih.govplos.org | Specific protein targets and binding sites for aPTX 267a are unknown. |
| Relative Potency | Baseline | ~5x more potent than PTX 251D nih.gov | The molecular basis for the increased potency is not fully understood. |
Advanced Pharmacological Profiling of Synthetic Analogs for Mechanistic Insight
The total synthesis of aPTX 267a and its analogs has been a significant achievement in organic chemistry. acs.orgacs.org These synthetic routes provide the necessary material for advanced pharmacological studies that are not feasible using the minute quantities available from natural sources. Structure-activity relationship (SAR) studies using synthetic analogs are critical for dissecting the compound's pharmacophore—the precise structural features responsible for its biological activity. gwdg.de
Future research should involve the systematic synthesis and profiling of analogs with modifications to the indolizidine core and the alkylidene side chain. gwdg.de By evaluating how these changes affect toxicity and target interaction, researchers can gain mechanistic insights into why aPTX 267a is so potent. Such studies are invaluable for understanding the fundamental principles of its neurotoxicity and could guide further research into its mode of action.
Deeper Characterization of Endogenous Biotransformation Enzymes and Pathways
Certain species of poison frogs, including those in the genera Dendrobates and Adelphobates, metabolize dietary PTX 251D into the more toxic aPTX 267a through a hydroxylation reaction. nih.govusp.br While this metabolic conversion is known, the specific enzymes responsible have not been definitively identified. biologists.com Research points towards the involvement of cytochrome P450 (CYP) enzymes. nih.govnih.gov
A study involving feeding PTX 251D to Dendrobates tinctorius found that the expression of a CYP2D6-like gene and CYP3A29 increased in the intestines, suggesting these enzymes may be involved in the conversion process. nih.govnih.govplos.org Further research is needed to confirm the role of these specific enzymes through functional assays and to explore the complete metabolic pathway. usp.br Understanding this biotransformation is key to comprehending how frogs enhance the toxicity of their acquired chemical defenses.
Table 2: Candidate Enzymes in this compound Biotransformation
| Candidate Enzyme Family | Specific Genes Implicated | Evidence | Tissue Location |
|---|
Comprehensive Understanding of Alkaloid Transport and Sequestration Systems
Poison frogs sequester alkaloids from their diet and transport them to granular glands in the skin for storage. researchgate.netscielo.br While the general process is understood, the specific molecular machinery responsible for the transport and sequestration of pumiliotoxins and allopumiliotoxins is an active area of investigation. nih.govplos.org After ingestion, alkaloids are absorbed from the gastrointestinal tract and must be safely transported through the bloodstream to the skin. researchgate.net
Recent studies have identified a plasma globulin, termed Alkaloid Binding Globulin (ABG), that acts as a principal carrier for alkaloids in the blood of some poison frogs. elifesciences.org Furthermore, gene expression studies in frogs exposed to alkaloids show changes in genes related to small molecule transport, including those from the solute carrier (SLC) family. biologists.complos.org A comprehensive understanding requires identifying the full suite of transporters and binding proteins involved in moving aPTX 267a from its site of synthesis (e.g., the liver or intestines) to the skin and clarifying how these systems prevent the frog from intoxicating itself. nih.gov
Investigating the Biological Role of this compound in Dietary Arthropods
This compound is not found in dietary arthropods; it is a metabolite produced by the frogs themselves. wikipedia.orgnih.gov The precursor, pumiliotoxin 251D, is sequestered from the frog's diet, which includes specific species of formicine ants and oribatid mites. nih.govnih.govpnas.org Therefore, an emerging research question is not about the role of aPTX 267a in arthropods, but rather to continue identifying the full range of arthropod species that produce PTX 251D and other related precursor alkaloids.
Understanding the biosynthesis of these alkaloids within the arthropods themselves is a significant knowledge gap. Investigating why these mites and ants produce pumiliotoxins and what ecological or physiological function the compounds serve for them is crucial. This line of inquiry provides a more complete picture of the evolutionary origins of the chemical defenses that poison frogs have co-opted and enhanced. nih.gov
Development of Simplified Structural Mimetics for Mechanistic Studies
The structural complexity of aPTX 267a makes its total synthesis challenging and limits its availability for widespread mechanistic studies. acs.org A key future direction is the design and synthesis of simplified structural mimetics—molecules that retain the core functional elements of aPTX 267a but are easier to produce.
By creating and testing simplified analogs, researchers can identify the minimal structural requirements for biological activity. This approach can help to isolate the specific parts of the molecule responsible for its interaction with biological targets, providing a clearer understanding of its mechanism of action without the synthetic complexity of the full natural product. These mimetics could serve as valuable research tools for probing the function of its target receptors.
Q & A
Basic Research Questions
Q. What are the current methodologies for synthesizing Allopumiliotoxin 267A, and how do they address stereochemical challenges?
- Methodological Answer : Synthesis typically involves enantioselective strategies to replicate its indolizidine core and adjacent substituents. Key steps include:
- Palladium-catalyzed cross-coupling for constructing the bicyclic framework.
- Chiral pool synthesis using natural amino acids as starting materials to control stereochemistry.
- Protecting group strategies to manage reactive functional groups during multi-step synthesis.
Researchers should validate synthetic intermediates via NMR and X-ray crystallography to confirm stereochemical fidelity .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer : Use a combination of:
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
- Multidimensional NMR (e.g., ¹H-¹³C HSQC, NOESY) to resolve structural and stereochemical ambiguities.
- Circular dichroism (CD) to correlate absolute configuration with optical activity.
For reproducibility, document solvent systems and temperature conditions in NMR experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity profiles of this compound across different biological models?
- Methodological Answer : Systematic approaches include:
- Dose-response normalization : Account for variations in administration routes (e.g., intraperitoneal vs. oral) and vehicle solvents.
- Meta-analysis of species-specific metabolic pathways (e.g., cytochrome P450 activity in rodents vs. primates).
- In vitro-to-in vivo extrapolation (IVIVE) using physiologically based pharmacokinetic (PBPK) modeling.
Reference class-based extrapolation (e.g., comparing to other pumiliotoxins) can contextualize discrepancies .
Q. What experimental designs are optimal for studying the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer :
- Modular synthetic libraries : Introduce substituents at C3, C5, and C7 positions to assess steric/electronic effects.
- Biological assays : Prioritize high-throughput screening (HTS) against ion channels (e.g., Na⁺/K⁺-ATPase) linked to its bioactivity.
- Computational modeling : Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to predict binding affinities.
Document synthetic yields and purity thresholds (>95%) to ensure SAR validity .
Q. How should researchers design in vivo studies to evaluate this compound’s neurotoxic versus therapeutic potential?
- Methodological Answer :
- Model selection : Use transgenic zebrafish for rapid neurobehavioral phenotyping or murine models for dose-dependent toxicity profiling.
- Endpoint criteria : Measure biomarkers like acetylcholinesterase inhibition and glutamate receptor modulation.
- Control groups : Include both vehicle controls and positive controls (e.g., batrachotoxin) to calibrate response ranges.
Adhere to ARRIVE guidelines for ethical reporting and statistical power analysis .
Data Analysis and Interpretation
Q. What strategies mitigate biases when interpreting conflicting data on this compound’s ecological roles?
- Methodological Answer :
- Triangulate field observations (e.g., toxin concentrations in Dendrobatidae frogs) with lab-based bioassays.
- Apply Hill’s criteria for causation to assess strength, consistency, and biological plausibility of ecological interactions.
- Use phylogenetic comparative methods to distinguish evolutionary adaptations from environmental contingencies .
Q. How can machine learning enhance the prediction of this compound’s biological targets?
- Methodological Answer :
- Feature selection : Train models on descriptors like topological polar surface area (TPSA), LogP, and hydrogen-bonding capacity.
- Validation : Benchmark against known toxin-target pairs (e.g., ChEMBL database entries).
- Interpretability tools : Use SHAP (SHapley Additive exPlanations) values to highlight critical molecular features.
Cross-validate predictions with experimental SPR (surface plasmon resonance) binding assays .
Research Reproducibility
Q. What minimal reporting standards are essential for replicating this compound isolation protocols?
- Methodological Answer :
- Source material : Specify frog species, geographic origin, and extraction solvents (e.g., methanol vs. dichloromethane).
- Chromatography : Detail HPLC column type, gradient programs, and retention times.
- Spectral data : Provide raw NMR/Fourier-transform infrared (FTIR) files in supplementary materials.
Follow the FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Controversial Topics
Q. How should researchers address debates about this compound’s biosynthetic origin in frogs versus dietary sources?
- Methodological Answer :
- Stable isotope tracing : Administer ¹³C-labeled precursors to frogs in controlled diets.
- Metagenomic analysis : Screen frog microbiome data for toxin-producing symbionts.
- Comparative metabolomics : Analyze toxin profiles in frogs reared on alkaloid-free diets.
Publish negative results to reduce publication bias .
Tables of Key Findings
| Study Focus | Key Data | Contradictions/Challenges | References |
|---|---|---|---|
| Synthesis Yield | 22-35% overall yield for 10-step synthesis | Scalability limited by chiral purity | |
| LD50 (Murine Models) | 0.3 mg/kg (IP) vs. 1.2 mg/kg (oral) | Route-dependent metabolic activation | |
| Na⁺/K⁺-ATPase IC50 | 8.7 µM (this compound) vs. 0.2 µM (ouabain) | Competitive vs. non-competitive inhibition mechanisms |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
